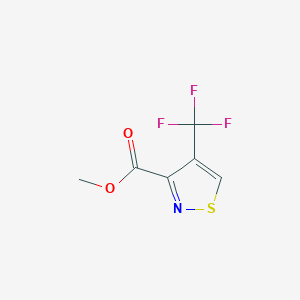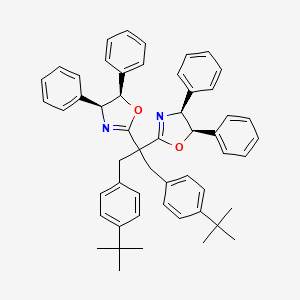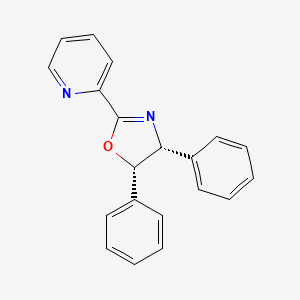![molecular formula C64H29F24O4P B6291484 (4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide CAS No. 2416662-51-4](/img/structure/B6291484.png)
(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide is a useful research compound. Its molecular formula is C64H29F24O4P and its molecular weight is 1348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1348.1420223 g/mol and the complexity rating of the compound is 2210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based materials highlights the potential of these compounds in the development of organic semiconductors for OLED applications. The structural design and synthesis of BODIPY-based organic semiconductors have shown promise in improving the performance of OLED devices, including near-IR emitters, suggesting a potential application area for similar complex organic compounds in electronic and photonic devices (Squeo & Pasini, 2020).
Flame Retardants
The study on novel brominated flame retardants (NBFRs) reviews their occurrence and potential risks, highlighting the environmental and health impacts of these compounds. The demand for safer, more effective flame retardants continues to grow, indicating a potential application area for new chemical compounds that can offer better performance with lower environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Chemosensors
Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors showcases the development of sensitive and selective detection methods for various analytes. This suggests that complex organic compounds, through careful design, can be tailored for applications in chemical sensing, environmental monitoring, and diagnostic tools (Roy, 2021).
Catalytic and Synthetic Applications
Catalytic non-enzymatic kinetic resolution studies demonstrate the importance of chiral catalysts in asymmetric organic synthesis. This indicates a potential application area for complex organic compounds in facilitating stereoselective chemical transformations, which are crucial in pharmaceutical synthesis and material science (Pellissier, 2011).
Propriétés
IUPAC Name |
10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H29F24O4P/c65-57(66,67)41-15-35(16-42(25-41)58(68,69)70)31-9-32(36-17-43(59(71,72)73)26-44(18-36)60(74,75)76)12-39(11-31)51-23-29-5-1-3-7-49(29)53-54-50-8-4-2-6-30(50)24-52(56(54)92-93(89,90)91-55(51)53)40-13-33(37-19-45(61(77,78)79)27-46(20-37)62(80,81)82)10-34(14-40)38-21-47(63(83,84)85)28-48(22-38)64(86,87)88/h1-28H,(H,89,90) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUXUGCPQHKDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C9=CC(=CC(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H29F24O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)





![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)

